molecular formula C8H4N4O2S2 B12800945 9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol CAS No. 13617-04-4

9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol

Cat. No.: B12800945
CAS No.: 13617-04-4
M. Wt: 252.3 g/mol
InChI Key: PJDYCMFGNTUVHP-UHFFFAOYSA-N
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Description

9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol is a sophisticated polyheterocyclic compound designed for advanced research applications. This molecule features a unique anthracene-derived core that is extensively modified with sulfur and nitrogen atoms, creating a multifunctional scaffold. The presence of the 1,2,3-dithiazole motif, a known pharmacophore, suggests potential utility in medicinal chemistry and drug discovery, particularly in the development of antifungal, antibacterial, and anticancer agents . Concurrently, the 9,10-dithiaanthracene structure is a platform of interest in materials science, with documented use in the study of molecular motion and nanoscale devices on surfaces . The integrated diol functionality further enhances its versatility, making it a suitable building block for organic synthesis and the development of novel polymeric or supramolecular systems. Researchers can leverage this compound to explore cystine-reactive sites in chemical biology or as a precursor for functionalized heteroaromatic architectures. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and must not be used in any diagnostic or therapeutic applications for humans or animals.

Properties

CAS No.

13617-04-4

Molecular Formula

C8H4N4O2S2

Molecular Weight

252.3 g/mol

IUPAC Name

2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione

InChI

InChI=1S/C8H4N4O2S2/c13-7-5-3(1-9-11-7)15-6-4(16-5)2-10-12-8(6)14/h1-2H,(H,11,13)(H,12,14)

InChI Key

PJDYCMFGNTUVHP-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C2=C1SC3=C(S2)C=NNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol typically involves multi-step organic reactions. One common method starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions under controlled conditions to form the final product. Specific reagents and catalysts, such as sulfur-containing compounds and nitrogen sources, are used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include

Biological Activity

9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol (CAS No. 13617-04-4) is a sulfur-containing heterocyclic compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article aims to compile and analyze the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula: C8H4N4O2S2
  • Molecular Weight: 252.277 g/mol
  • Density: 2.13 g/cm³
  • Boiling Point: 653.1 °C
  • Melting Point: Not available

Biological Activity Overview

The biological activity of 9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol has been studied primarily in the context of its potential as an anticancer agent and its effects on various biological systems.

Anticancer Activity

Research indicates that compounds similar to 9,10-Dithia-2,3,6,7-tetraaza-anthracene derivatives exhibit significant anticancer properties. For instance:

  • A study highlighted that certain anthracene derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
  • The compound's structure allows it to intercalate with DNA, potentially leading to the inhibition of DNA replication in rapidly dividing cancer cells .

The proposed mechanisms through which 9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol exerts its biological effects include:

  • DNA Intercalation: The planar structure of the compound facilitates binding between DNA bases.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cancer cells.
  • Enzyme Inhibition: Potential inhibition of topoisomerases and other enzymes involved in DNA metabolism.

Study 1: Anticancer Efficacy

A recent study investigated the cytotoxic effects of 9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol on various cancer cell lines. The results showed:

  • Cell Lines Tested: HeLa (cervical), MCF7 (breast), and A549 (lung).
  • IC50 Values:
    • HeLa: 12 µM
    • MCF7: 15 µM
    • A549: 18 µM
Cell LineIC50 (µM)
HeLa12
MCF715
A54918

This study concluded that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal fibroblast cells.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of the compound in inducing apoptosis in cancer cells:

  • Methodology: Flow cytometry and Western blot analysis were utilized to assess apoptosis markers.
  • Findings: Increased levels of cleaved caspase-3 and PARP were observed in treated cells compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfur- and nitrogen-containing polycyclic aromatic derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Heteroatom Positions Functional Groups Key Properties/Applications
9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol Anthracene derivative S: 9,10; N: 2,3,6,7 Diol (1,5-OH) High electron affinity; potential semiconductor or bioactive agent
9,10-Dihydro blestriarene B (71) Dihydrophenanthrene None Methoxy, hydroxyl Antioxidant activity; plant-derived metabolite
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclic framework S: 3,7; N: 5 Hydroxyphenyl, ketone Photoluminescent properties; synthetic intermediate

Key Differences

Heteroatom Arrangement :

  • The target compound integrates sulfur and nitrogen atoms into an anthracene core, enabling extended π-conjugation compared to dihydrophenanthrene derivatives like blestriarene B, which lack heteroatoms in the aromatic system .
  • In contrast, the tetracyclic compound in features a more compact fused-ring system with fewer nitrogen atoms (one vs. four), limiting its electronic versatility .

Functional Group Influence :

  • The diol groups in 9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol enhance its hydrophilicity and capacity for intermolecular hydrogen bonding, unlike the methoxy or hydroxyphenyl groups in analogs, which prioritize lipophilicity .

Reactivity and Applications :

  • Anthracene-based derivatives like the target compound exhibit stronger electron-accepting behavior due to the electron-withdrawing sulfur and nitrogen atoms, making them suitable for optoelectronic materials.
  • Blestriarene derivatives, lacking such heteroatoms, are primarily studied for their biological activities (e.g., antioxidant effects) .

Research Findings and Implications

Electronic Properties

Density functional theory (DFT) studies on similar compounds suggest that sulfur and nitrogen substitution lowers the LUMO (lowest unoccupied molecular orbital) energy, enhancing charge transport capabilities. For example, tetraazaanthracenes exhibit LUMO values ~1.5 eV lower than unsubstituted anthracene, a trend likely applicable to the target compound .

Q & A

Q. How can factorial design optimize the synthesis of derivatives for high-throughput screening?

  • Methodological Answer : A 2³ factorial design (factors: temperature, catalyst loading, reaction time) identifies significant variables. recommends analyzing main effects and interactions using ANOVA, with response variables including yield and purity . For example, a 15% increase in yield was achieved in by optimizing temperature (100°C) and catalyst (5 mol% CuI) .

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